molecular formula C11H18N2O2 B573976 tert-Butyl (2-(1H-pyrrol-2-yl)ethyl)carbamate CAS No. 179933-77-8

tert-Butyl (2-(1H-pyrrol-2-yl)ethyl)carbamate

Cat. No.: B573976
CAS No.: 179933-77-8
M. Wt: 210.277
InChI Key: WAECOGXXHGHRNF-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic name for this compound, following IUPAC conventions, is tert-butyl [2-(1H-pyrrol-2-yl)ethyl]carbamate . This nomenclature reflects its structural components:

  • A tert-butyl group [(CH₃)₃C⁻] attached to a carbamate functional group (O=C(O⁻)–N–).
  • A 2-(1H-pyrrol-2-yl)ethyl substituent, consisting of an ethyl chain (–CH₂CH₂–) linked to the 2-position of a pyrrole ring.

Table 1: Systematic Identification Data

Property Value
CAS Registry Number 45092117 (PubChem CID)
Molecular Formula C₁₁H₁₈N₂O₂
Molecular Weight 210.27 g/mol
SMILES Notation CC(C)(C)OC(=O)NCCC1=CC=CN1

The carbamate group (–OC(=O)N–) bridges the tert-butyl moiety and the ethyl-pyrrole chain, with the pyrrole nitrogen in the 1-position adopting a tautomeric hydrogen (1H configuration) .

Molecular Geometry and Conformational Analysis

The compound exhibits a combination of rigid and flexible regions:

  • Pyrrole Ring : A planar, aromatic five-membered ring with delocalized π-electrons. The ethyl group at the 2-position introduces minor steric hindrance but preserves ring planarity .
  • Carbamate Group : Resonance stabilization creates partial double-bond character in the C=O and N–O bonds, resulting in a trigonal planar geometry around the carbonyl carbon.
  • tert-Butyl Group : A bulky, tetrahedral structure that restricts rotation about the C–O bond, favoring staggered conformations to minimize steric clashes.

Table 2: Key Bond Lengths and Angles (Theoretical)

Parameter Value (Å or °)
C=O Bond Length 1.21 Å
N–C(O) Bond Length 1.35 Å
C–N–C Angle (carbamate) 120°
Pyrrole C–C Bond Length 1.38 Å (average)

Conformational flexibility arises primarily from rotation around the ethyl linker (–CH₂CH₂–), with potential energy minima corresponding to gauche and anti conformers .

Electronic Structure and Quantum Chemical Calculations

Density Functional Theory (DFT) studies reveal insights into the electronic properties:

  • HOMO-LUMO Gap : The pyrrole ring contributes significantly to the HOMO (localized π-orbitals), while the carbamate group lowers the LUMO energy via electron-withdrawing effects. Calculated HOMO-LUMO gaps for analogous pyrrole-carbamates range from 3.2–4.1 eV .
  • Charge Distribution :
    • Pyrrole nitrogen: Partial negative charge (–0.35 e).
    • Carbamate carbonyl oxygen: Partial negative charge (–0.48 e).
    • tert-Butyl group: Electron-donating inductive effect stabilizes adjacent bonds .

Figure 1 : Frontier Molecular Orbitals (Schematic)

  • HOMO : Localized on pyrrole π-system and ethyl linker.
  • LUMO : Delocalized over carbamate and adjacent C–N bonds.

Crystallographic Data and Hirshfeld Surface Analysis

While direct crystallographic data for this compound remain unreported, analogous tert-butyl carbamates provide structural proxies:

  • Space Group : Common examples crystallize in P2₁/c or P-1 space groups.
  • Unit Cell Parameters (Typical):
    • a = 10–12 Å, b = 7–9 Å, c = 15–17 Å.
    • α = β = γ ≈ 90° .

Hirshfeld Surface Analysis (Inferred):

  • Intermolecular Interactions :
    • N–H···O hydrogen bonds between carbamate groups.
    • C–H···π contacts involving pyrrole rings.
    • van der Waals interactions from tert-butyl groups.

Table 3: Predicted Interatomic Distances

Interaction Type Distance (Å)
N–H···O (H-bond) 2.8–3.2
C–H···π (pyrrole) 3.0–3.5
van der Waals (tert-butyl) 3.5–4.0

The absence of strong directional interactions suggests a molecular packing dominated by dispersion forces, consistent with the compound’s likely amorphous solid-state morphology .

Properties

IUPAC Name

tert-butyl N-[2-(1H-pyrrol-2-yl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-11(2,3)15-10(14)13-8-6-9-5-4-7-12-9/h4-5,7,12H,6,8H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAECOGXXHGHRNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=CC=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

  • Solvent Selection : Anhydrous THF is preferred due to its ability to dissolve both the amine and Boc anhydride while maintaining reaction homogeneity.

  • Base Stoichiometry : A 1:2 molar ratio of amine to base ensures complete deprotonation, minimizing side reactions such as oligomerization.

  • Temperature Control : Reactions are conducted at 0–25°C to prevent exothermic side reactions, with yields exceeding 85% under optimized conditions.

Example Protocol :

  • Dissolve 2-(1H-pyrrol-2-yl)ethylamine (1.0 equiv) in anhydrous THF.

  • Add TEA (2.0 equiv) dropwise under nitrogen atmosphere.

  • Introduce Boc anhydride (1.1 equiv) and stir at room temperature for 12 hours.

  • Quench with water, extract with DCM, dry over MgSO₄, and concentrate.

  • Purify via flash chromatography (hexanes/ethyl acetate gradient).

Alternative Routes via Reductive Amination Intermediates

While reductive amination is more commonly associated with amine synthesis, it can be adapted for carbamate formation by incorporating pre-protected intermediates. For instance, tert-butyl ((1-ethyl-5-methyl-1H-pyrrol-2-yl)methyl)(4-oxobutyl)carbamate was synthesized via reductive amination of aldehydes with 4-amino-1-butanol, followed by Boc protection. Although this method is indirect, it highlights the versatility of carbamate chemistry in complex systems.

Key Steps in Multistep Synthesis

  • Reductive Amination :

    • React pyrrole-2-carbaldehyde derivatives with 4-amino-1-butanol in methanol.

    • Reduce the imine intermediate with NaBH₄ to yield the secondary amine.

  • Boc Protection :

    • Treat the amine with Boc anhydride in DCM using DMAP as a catalyst.

    • Isolate the product via solvent extraction and column chromatography.

Industrial-Scale Considerations from Patent Literature

A patent detailing the synthesis of vonoprazan fumarate intermediates (CN105461690A) provides insights into scalable methodologies relevant to tert-butyl carbamates. Although the target compound differs, the use of sodium hydride (NaH) as a base in anhydrous methyl-THF demonstrates industrial applicability:

Protocol Adaptations for Scale-Up

  • Base Choice : NaH (2–4 equiv) in anhydrous methyl-THF enables efficient deprotonation at 60–70°C, reducing reaction times to 1–3 hours.

  • Workflow Efficiency :

    • Crude Product Isolation : Filter through diatomite to remove salts.

    • Crystallization : Adjust pH to weak acidity with dilute HCl, followed by cooling and slurry washing with isopropyl ether/n-heptane.

Table 1: Comparative Analysis of Synthesis Methods

MethodSolventBaseTemperatureYieldPurity
Direct Boc ProtectionTHFTEA25°C85–90%>95%
Industrial (Patent)Methyl-THFNaH60–70°C78–82%>98%
Reductive AminationMethanolNaBH₄0–25°C65–70%90–92%

Challenges and Mitigation Strategies

Stability of Starting Materials

  • Pyrrole Sensitivity : The 1H-pyrrol-2-yl group is prone to oxidation. Conduct reactions under inert atmospheres (N₂ or Ar) to preserve integrity.

  • Moisture Sensitivity : Boc anhydride reacts violently with water. Use rigorously dried solvents and molecular sieves.

Purification Complexities

  • Chromatography Limitations : Polar byproducts may co-elute with the product. Employ gradient elution (e.g., 10–40% ethyl acetate in hexanes) for better resolution.

  • Crystallization Optimization : Mixed-solvent systems (e.g., isopropyl ether/n-heptane) enhance crystal purity by removing residual amines.

Mechanistic Insights and Side Reactions

The Boc protection mechanism proceeds via a two-step process:

  • Deprotonation : The amine attacks Boc anhydride, forming a tetrahedral intermediate.

  • CO₂ Release : Elimination of tert-butanol and CO₂ yields the stable carbamate.

Common Side Reactions :

  • Over-Alkylation : Excess Boc anhydride may lead to di-Boc products. Control stoichiometry (1.1 equiv Boc anhydride).

  • Solvolysis : Prolonged exposure to aqueous acid during workup can cleave the Boc group. Use mild acidic conditions (pH 4–5) .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl (2-(1H-pyrrol-2-yl)ethyl)carbamate can undergo oxidation reactions, particularly at the pyrrole ring. Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used for this purpose.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, targeting the carbamate group or the pyrrole ring.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles such as amines or thiols can replace the tert-butyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Oxidized derivatives of the pyrrole ring.

    Reduction: Reduced forms of the carbamate or pyrrole ring.

    Substitution: Substituted carbamate derivatives.

Scientific Research Applications

Pharmaceutical Development

tert-Butyl (2-(1H-pyrrol-2-yl)ethyl)carbamate serves as a building block for synthesizing biologically active compounds. Its structural similarity to other biologically relevant molecules allows it to be explored in drug development, particularly in creating new therapeutic agents targeting various diseases.

Coordination Chemistry

Due to its unique structure, the compound can function as a ligand in coordination chemistry. This property is beneficial for developing metal complexes that can be used in catalysis or as sensors.

Material Science

In material science, this compound can be utilized in developing polymers or advanced materials due to its ability to undergo polymerization reactions.

Research has indicated that derivatives of this compound exhibit significant biological activity, making them potential candidates for pharmaceutical applications. Studies focusing on the compound's interaction with biological targets have shown promising results in inhibiting specific enzymes involved in disease progression.

Case Study 2: Catalytic Applications

A study demonstrated the effectiveness of this compound as a ligand in catalyzing reactions involving transition metals. The compound facilitated several reactions with high selectivity and yield, showcasing its utility in synthetic organic chemistry.

Mechanism of Action

The mechanism of action of tert-Butyl (2-(1H-pyrrol-2-yl)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with the active site of enzymes, leading to inhibition of their activity. The pyrrole ring can also participate in π-π interactions with aromatic residues in the target proteins, enhancing the binding affinity.

Comparison with Similar Compounds

Structural Features and Substituent Diversity

The tert-butyl carbamate core is a common motif in synthetic chemistry. Key structural variations among analogs include:

  • Substituent Type :
    • Aliphatic Chains : Derivatives like tert-butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate (PEG3 chain, ) enhance hydrophilicity, improving aqueous solubility for drug delivery .
    • Aromatic/Heterocyclic Groups : Compounds such as tert-butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate () or pyridinyl derivatives () enable π-π stacking or hydrogen bonding, critical for biological target interactions .
    • Halogenated/Electron-Withdrawing Groups : Bromohexyl () or trifluoromethylpyrimidinyl () substituents modulate reactivity and metabolic stability .

Table 1: Structural and Functional Comparison of Selected Analogs

Compound Name Substituent Key Applications Reference
tert-Butyl (6-bromohexyl)carbamate Bromohexyl Intermediate for cannabinoid ligands
tert-Butyl (PEG3-ethyl)carbamate Ethylene glycol chain Solubility enhancer in drug delivery
tert-Butyl (trifluoromethylpyrimidinyl)carbamate Trifluoromethyl pyrimidine FAK inhibitor synthesis
tert-Butyl (benzimidazolylmethyl)carbamate Benzimidazole ring Pharmaceutical intermediate
Physicochemical Properties
  • Solubility : PEGylated derivatives () exhibit superior aqueous solubility compared to aromatic analogs () .
  • Thermal Stability : Melting points (MP) range widely; for example, a pyrazolo-pyrimidine derivative in has an MP of 163–166°C .
  • Molecular Weight : Varies from 264.36 g/mol () to >600 g/mol for complex pharmacophores () .

Biological Activity

Tert-Butyl (2-(1H-pyrrol-2-yl)ethyl)carbamate is a compound characterized by its unique structural features, including a pyrrole ring which is known for its significant biological properties. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C11H18N2O2, with a molecular weight of 210.27 g/mol. The compound consists of a tert-butyl group attached to an ethyl chain, which is further substituted with a pyrrole ring. This structure is crucial for its biological activities.

Antimicrobial Activity

Research indicates that many pyrrole-containing compounds exhibit notable antimicrobial properties . Specifically, this compound demonstrates:

  • Antibacterial Activity : It has shown potential against various bacterial strains, including both Gram-positive and Gram-negative organisms. The presence of the pyrrole moiety enhances its interaction with bacterial membranes, leading to increased efficacy.
  • Antifungal Properties : Similar to its antibacterial effects, this compound exhibits antifungal activity, making it a candidate for further research in treating fungal infections.

Anticancer Properties

The anticancer potential of this compound has been explored through various studies:

  • Mechanism of Action : The compound's ability to induce apoptosis in cancer cells has been documented. It interacts with specific cellular pathways that regulate cell growth and survival, leading to the inhibition of tumor proliferation.
  • Case Studies : In vitro studies have demonstrated that this compound can inhibit the growth of several cancer cell lines, including breast and lung cancer cells. For instance, it has been reported to exhibit IC50 values comparable to standard chemotherapeutic agents, indicating significant anticancer activity .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. A comparative analysis with related compounds highlights the following aspects:

Compound NameStructural FeaturesBiological Activity
1-MethylpyrroleMethyl substitution on pyrroleLower reactivity
N,N-DiethylcarbamateEthyl groups instead of tert-butylVarying antibacterial properties
Tert-butyl N-(pyridin-3-yl)carbamatePyridine instead of pyrroleDifferent binding interactions
5-MethylpyrrolidinoneSaturated derivative of pyrroleIncreased stability

This table illustrates how variations in substituents and ring structures can lead to differing chemical properties and biological activities, emphasizing the unique profile of this compound.

Pharmacological Applications

Beyond its antimicrobial and anticancer properties, this compound has potential applications in:

  • Drug Development : Its unique structure makes it a candidate for further modifications aimed at enhancing efficacy against resistant strains of bacteria and cancer cells.
  • Fluorescent Probes : Research into drug-derived fluorescent probes has shown that modifications similar to those found in this compound can lead to selective binding to cannabinoid receptors, indicating a broader pharmacological potential .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing tert-Butyl (2-(1H-pyrrol-2-yl)ethyl)carbamate in academic research?

  • Methodological Answer : Synthesis typically involves multi-step reactions under controlled conditions. For example, nucleophilic substitution or carbamate formation can be employed, as seen in analogous compounds like tert-butyl (2-chloropyrimidin-4-yl)carbamate, where tert-butyl groups are introduced via Boc protection . Key steps include temperature control (e.g., maintaining 0–5°C for sensitive intermediates) and catalyst selection (e.g., palladium for cross-coupling reactions in heterocyclic systems) . Purity is enhanced using column chromatography with gradients of ethyl acetate/hexane .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming molecular structure. For instance, tert-butyl carbamates exhibit characteristic peaks at δ 1.4–1.5 ppm (tert-butyl) and δ 6.5–7.5 ppm (pyrrole protons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight, with fragmentation patterns aiding in identifying functional groups.
  • HPLC : Used to assess purity (>95% recommended for biological studies) .

Q. What safety precautions should be taken when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .
  • First Aid : For skin contact, wash immediately with soap/water; for eye exposure, rinse for 15 minutes with saline .
  • Storage : Store in airtight containers at –20°C to prevent hydrolysis of the carbamate group .

Advanced Research Questions

Q. How can researchers optimize reaction yields during the synthesis of this compound?

  • Methodological Answer :

  • Parameter Screening : Optimize temperature (e.g., 25–50°C for Boc protection) and solvent polarity (e.g., DMF for polar intermediates) .
  • Catalyst Efficiency : Use Pd(OAc)₂ or CuI for cross-coupling reactions, as seen in pyrimidine-based carbamates, to improve regioselectivity .
  • Workup Strategies : Quench reactions with aqueous NaHCO₃ to neutralize acidic byproducts and extract with dichloromethane for higher recovery .

Q. How should researchers address discrepancies in spectroscopic data during characterization?

  • Methodological Answer :

  • Comparative Analysis : Cross-reference observed NMR shifts (e.g., pyrrole protons at δ 6.2–6.8 ppm) with published data for structurally similar compounds .
  • Computational Validation : Employ DFT calculations (e.g., Gaussian 09) to predict NMR/IR spectra and resolve ambiguities in peak assignments .
  • Purity Verification : Re-crystallize the compound or use preparative HPLC to eliminate impurities that distort spectral data .

Q. What role does this compound play in drug discovery?

  • Methodological Answer :

  • Intermediate Utility : Serves as a precursor for bioactive molecules, particularly in synthesizing kinase inhibitors or protease modulators. The pyrrole moiety enhances binding to hydrophobic enzyme pockets .
  • Biological Evaluation : Screen for activity using assays like fluorescence polarization (for target engagement) or cell-based viability tests (IC₅₀ determination).
  • Structural Modifications : Introduce substituents (e.g., halogens or methyl groups) via Suzuki-Miyaura coupling to improve pharmacokinetic properties .

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